(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone
Description
This compound is a benzothiazine derivative featuring a 3,4-dichlorophenyl substituent, a sulfone group (via 1,1-dioxido modification), and a p-tolyl methanone moiety. The sulfone group may improve metabolic stability and solubility, while the p-tolyl methanone moiety could contribute to aromatic interactions in biological systems.
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO3S/c1-14-6-8-15(9-7-14)22(26)21-13-25(16-10-11-17(23)18(24)12-16)19-4-2-3-5-20(19)29(21,27)28/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKFKNYZFFPBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. Compounds with similar structures have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. For instance, similar compounds have been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which could potentially influence mood and behavior.
Biochemical Pathways
For example, if it does inhibit the reuptake of serotonin, norepinephrine, and dopamine, it could affect the signaling pathways of these neurotransmitters.
Pharmacokinetics
Similar compounds have been shown to have significant effects in vivo, suggesting that they are absorbed and distributed effectively. The metabolism and excretion of this compound would need to be studied further to fully understand its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analog: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Key Differences :
- Core Heterocycle : The analog contains a 1,2,4-triazole ring, whereas the target compound has a benzothiazine backbone.
- Substituents : The triazole analog includes a phenylsulfonyl group and a 2,4-difluorophenyl group, contrasting with the dichlorophenyl and p-tolyl groups in the target compound.
- Ketone Position: The analog’s ketone is part of a phenylethanone side chain, while the target compound features a methanone directly linked to the heterocycle. Synthesis: The triazole derivative is synthesized via sodium ethoxide-mediated coupling of α-halogenated ketones with triazole precursors . This contrasts with the likely multi-step synthesis required for the benzothiazine core in the target compound.
Methanone Derivatives with Thiadiazole/Thiazole Moieties
Studies on compounds like (4-hydroxyphenyl)[5-substituted-1,3,4-thiadiazol-2-yl]methanone highlight the role of heterocycles in bioactivity. For example:
- Structural Flexibility : The thiadiazole ring allows for diverse substitutions, whereas the benzothiazine in the target compound may impose steric constraints.
Functional Group Comparisons
- Chlorinated vs. Fluorinated Aromatics : The dichlorophenyl group in the target compound may offer stronger electron-withdrawing effects compared to fluorinated analogs, influencing binding to hydrophobic pockets in enzymes or receptors.
- Sulfone vs. Sulfonyl Groups : The 1,1-dioxido (sulfone) group in the target compound could enhance oxidative stability relative to sulfonyl-containing analogs like the triazole derivative .
Research Findings and Bioactivity Insights
- Antitumor Potential: Methanone derivatives with heterocycles (e.g., thiadiazoles) show antitumor activity, suggesting the benzothiazine core may similarly interact with biological targets .
- Insecticidal Applications: Plant-derived methanones (e.g., C. gigantea extracts) demonstrate insecticidal effects, though the target compound’s dichlorophenyl group may enhance toxicity toward specific pests .
Data Table: Structural and Functional Comparison
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl₂, DMF, 80°C | 65 | 90 |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF | 72 | 92 |
Basic: Which spectroscopic and crystallographic techniques are most effective for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and sulfone group integration. Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, while the sulfone (SO₂) group influences deshielding .
- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the benzo[b][1,4]thiazine ring and dihedral angles between substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 473.02) .
Basic: How to design initial biological screening assays to identify potential targets?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest high potency .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (therapeutic index >10) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Substituent variation : Replace the p-tolyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electron density and binding affinity .
- Bioisosteric replacement : Swap the dichlorophenyl moiety with a trifluoromethylpyridine to enhance metabolic stability .
- Table 2: SAR Trends
| Modification | Activity Change | Proposed Mechanism |
|---|---|---|
| p-tolyl → CF₃ | IC₅₀ ↓ 40% | Increased lipophilicity enhances membrane permeability |
| Cl → F | Toxicity ↓ | Reduced off-target interactions |
Advanced: What computational strategies resolve contradictions in mechanistic data?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., COX-2) and validate with mutagenesis data .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
- QSAR models : Use Hammett constants (σ) and logP values to correlate substituent effects with activity .
Advanced: How to assess compound stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-MS. Degradation products (e.g., hydrolyzed sulfone) indicate susceptibility .
- Plasma stability assays : Incubate with human plasma (37°C, 1 hr). >80% remaining compound suggests suitability for in vivo studies .
- Thermal analysis (DSC/TGA) : Determine melting point (>200°C) and decomposition temperature to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
